1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

dopamine receptor antagonist neurological

1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-46-7) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, characterized by a tricyclic core with a 3,4-dichlorophenyl substituent at N1, a fluorine atom at C8, and a phenyl group at C3. The molecular formula is C22H12Cl2FN3 with a molecular weight of 408.3 g/mol.

Molecular Formula C22H12Cl2FN3
Molecular Weight 408.26
CAS No. 901043-46-7
Cat. No. B2461295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901043-46-7
Molecular FormulaC22H12Cl2FN3
Molecular Weight408.26
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)Cl)Cl
InChIInChI=1S/C22H12Cl2FN3/c23-18-8-7-15(11-19(18)24)28-22-16-10-14(25)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H
InChIKeyMUTOEGWBUOBRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Chemical Identity and Procurement Context


1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-46-7) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, characterized by a tricyclic core with a 3,4-dichlorophenyl substituent at N1, a fluorine atom at C8, and a phenyl group at C3 [1]. The molecular formula is C22H12Cl2FN3 with a molecular weight of 408.3 g/mol [1]. Its calculated XLogP3-AA is 6.5, indicating high lipophilicity [1]. The compound is available from chemical suppliers, typically at purities of 95% or higher . However, a review of non-excluded scientific literature and patent databases reveals a critical gap: no peer-reviewed, quantitative biological activity data (e.g., IC50, Ki, EC50) could be identified for this specific compound from authoritative sources.

Why 1-(3,4-Dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Generically Substituted in Research


In the absence of specific comparative pharmacological data, the rationale against generic substitution for this compound is currently based on established structure-activity relationship (SAR) principles within the pyrazolo[4,3-c]quinoline class. Research on related derivatives has identified distinct structural features that critically influence biological activity. For instance, in a series of pyrazolo[4,3-c]quinolines evaluated for anti-inflammatory activity via NO production inhibition, the substitution pattern on the phenyl ring dramatically shifted potency (e.g., para-OH derivative 2i: IC50 = 0.19 µM vs. ortho-OH derivative 2b: IC50 = 0.42 µM) [1]. By extrapolation, the specific combination of a 3,4-dichlorophenyl group at N1 and a fluorine at C8 in compound 901043-46-7 is predicted to confer unique binding and physicochemical properties that would not be replicated by analogs with different halogenation patterns (e.g., 4-bromophenyl analog CAS 901263-65-8) . The high lipophilicity (XLogP3-AA = 6.5) also suggests distinct pharmacokinetic behavior [2]. Therefore, substituting this compound without confirmatory comparative data introduces significant experimental risk.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline


D3 Dopamine Receptor Antagonism: A Potential Differentiator Lacking Comparative Data

A BindingDB entry (BDBM50378001) reports antagonist activity for a compound linked to patent US8748608 with an IC50 of 25.7 nM at the human D3 receptor expressed in HEK293 cells [1]. However, the association of this specific data point with CAS 901043-46-7 could not be confirmed through non-excluded primary sources. Without verification and comparator data for close analogs, this potential activity cannot be considered a valid differentiator.

dopamine receptor antagonist neurological

Physicochemical Differentiation: Calculated Lipophilicity and Molecular Descriptors

The compound exhibits a calculated XLogP3-AA of 6.5, a topological polar surface area (TPSA) of 30.7 Ų, and zero hydrogen bond donors [1]. This profile suggests high membrane permeability but limited aqueous solubility. In contrast, a closely related analog, 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-65-8), has a higher molecular weight (418.3 g/mol vs. 408.3 g/mol) and a bromine substituent in a different position, which would alter its electronic and steric properties [2]. However, experimentally determined logP or solubility values for either compound are not available from non-excluded sources, limiting the practical utility of these computed differences.

lipophilicity drug-likeness ADME prediction

Potential Application Scenarios for 1-(3,4-Dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline Based on Class-Level Evidence


Chemical Probe Development for Kinase or GPCR Target Identification

Based on the general bioactivity of pyrazolo[4,3-c]quinoline derivatives as kinase inhibitors (e.g., ATM inhibitors) and GPCR antagonists (e.g., A3 adenosine receptor, D3 dopamine receptor) , this compound could be explored as a chemical probe. Its high lipophilicity suggests it may be suitable for cell-based assays where membrane permeability is desired. However, any such use would require significant upfront in-house profiling to establish selectivity and potency, as no public data exists for this specific compound.

Structure-Activity Relationship (SAR) Studies on Halogenated Pyrazoloquinolines

The compound serves as a key intermediate or comparator in SAR studies investigating the effect of halogen substitution patterns on biological activity within the pyrazolo[4,3-c]quinoline class [1]. Its 3,4-dichloro substitution on the N1-phenyl ring and 8-fluoro on the quinoline core allows direct comparison with analogs featuring mono-chloro, bromo, or non-halogenated substituents to define pharmacophoric requirements.

Computational Chemistry and Molecular Modeling

With its well-defined structure, this compound is suitable for use in computational studies such as molecular docking, pharmacophore modeling, and QSAR model building, particularly as a test ligand for models derived from related pyrazoloquinoline datasets [2]. Its distinct halogenation pattern provides a useful probe for evaluating the performance of scoring functions and free energy perturbation (FEP) calculations.

Analytical Reference Standard for Method Development

Given the availability of the compound at defined purity (≥95%) from commercial sources , it can be utilized as an analytical reference standard for developing HPLC, LC-MS, or NMR methods for the detection and quantification of pyrazoloquinoline analogs in complex matrices, provided that in-house purity verification is performed.

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.